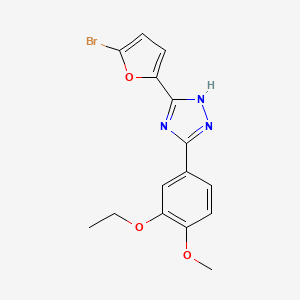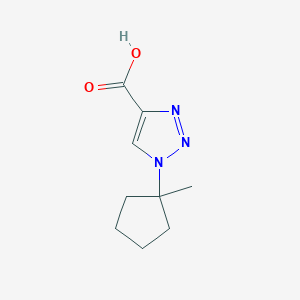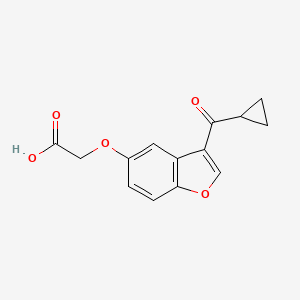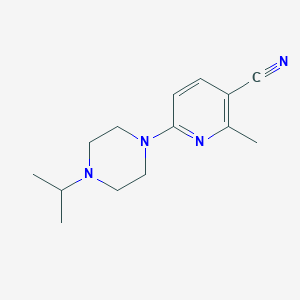
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is a complex organic compound with the molecular formula C17H20N2O2S It is characterized by the presence of a pyridine ring substituted with a tosylpyrrolidine group and a thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-acetylpyridine and an amine.
Introduction of the Tosylpyrrolidine Group: The tosylpyrrolidine group is introduced through a nucleophilic substitution reaction. Tosyl chloride and pyrrolidine are reacted under basic conditions to form the tosylpyrrolidine intermediate.
Attachment of the Thiol Group: The thiol group is introduced via a thiolation reaction, where a suitable thiolating agent is used to attach the thiol group to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring or the tosyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced forms of the pyridine ring or tosyl group.
Substitution: Various substituted pyridine derivatives.
科学研究应用
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in diverse biochemical interactions.
相似化合物的比较
Similar Compounds
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Similar structure but lacks the tosyl and thiol groups.
5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol: Similar but without the methyl group on the pyridine ring.
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine: Lacks the thiol group.
Uniqueness
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is unique due to the presence of both the tosylpyrrolidine and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study.
属性
分子式 |
C17H20N2O2S2 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione |
InChI |
InChI=1S/C17H20N2O2S2/c1-12-5-7-15(8-6-12)23(20,21)19-9-3-4-16(19)14-10-13(2)17(22)18-11-14/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,22) |
InChI 键 |
RKGUVTQYLJQUGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=S)C(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



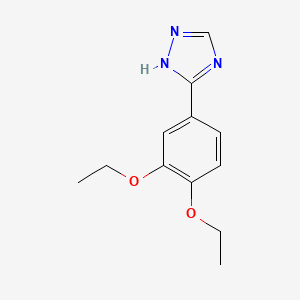
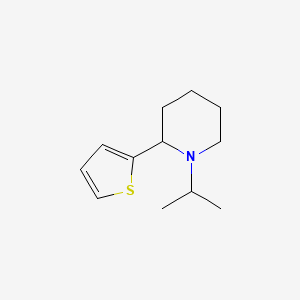
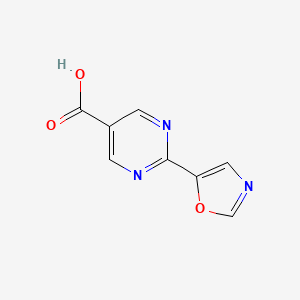
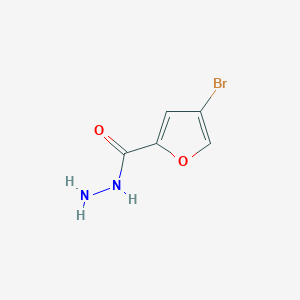
![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)

